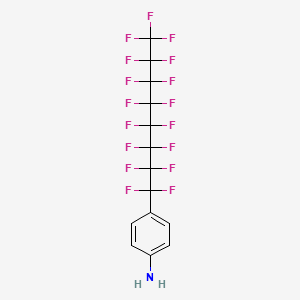

4-(Perfluorooctyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F17N/c15-7(16,5-1-3-6(32)4-2-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTZVMUNYIDMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392660 | |

| Record name | 4-(Perfluorooctyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83766-52-3 | |

| Record name | 4-(Perfluorooctyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Heptadecafluorooctyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Perfluorooctyl)aniline CAS number and molecular weight

An In-Depth Technical Guide to 4-(Perfluorooctyl)aniline

This guide provides a comprehensive technical overview of this compound, a highly fluorinated aromatic amine of significant interest in advanced materials science and specialized chemical synthesis. The content herein is curated for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective application and innovation.

Core Compound Identification and Properties

This compound is a unique molecule characterized by the juxtaposition of a hydrophilic amino group on an aromatic ring and a dense, hydrophobic, and lipophobic perfluorinated alkyl chain. This amphipathic nature at a molecular level dictates its physical properties and reactivity profile.

Fundamental Identifiers

A precise understanding of any chemical substance begins with its fundamental identifiers. The following table summarizes the key identification parameters for this compound.

| Identifier | Value | Source |

| CAS Number | 83766-52-3 | [1][2] |

| Molecular Formula | C₁₄H₆F₁₇N | [1][2] |

| Molecular Weight | 511.18 g/mol | [1][2] |

| IUPAC Name | 4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | [1] |

| InChI Key | ZQTZVMUNYIDMJV-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The defining feature of this compound is its perfluorooctyl chain, which imparts properties distinct from typical anilines. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect and results in low polarizability, leading to weak intermolecular interactions.

-

Appearance: Typically a solid at room temperature.

-

Solubility: Due to its fluorinated tail, it exhibits low solubility in both aqueous and common organic solvents, a property critical for its application in creating non-stick or repellent surfaces.

-

Reactivity: The aniline core remains reactive. The amino group activates the aromatic ring toward electrophilic substitution, although this can be sterically hindered and electronically influenced by the bulky, electron-withdrawing perfluoroalkyl group.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a non-trivial process, primarily due to the challenge of introducing a long perfluoroalkyl chain onto an aromatic ring. The choice of methodology is dictated by the desired yield, purity, and scalability.

Synthetic Workflow Overview

A common and effective route involves the reaction of aniline with a perfluoroalkyl iodide. This process leverages the reactivity of the aniline starting material under controlled conditions to achieve the desired substitution.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Direct Halogenation Approach

This protocol is a self-validating system; successful synthesis is confirmed by characterization methods that match the known data for the target compound.

Objective: To synthesize this compound from aniline and perfluoro-1-iodooctane.

Materials:

-

Aniline

-

Perfluoro-1-iodooctane

-

Suitable solvent (e.g., Dimethyl Sulfoxide - DMSO)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet

Procedure:

-

Vessel Preparation: Ensure the reaction vessel is thoroughly dried and purged with an inert gas (e.g., nitrogen) to prevent side reactions.

-

Reagent Addition: To the reaction vessel, add aniline and the chosen solvent (DMSO). Begin stirring to ensure a homogenous mixture.

-

Initiation: Gently heat the mixture to the desired reaction temperature (e.g., 80-100 °C). Once the temperature is stable, add the perfluoro-1-iodooctane, followed by the radical initiator (AIBN).

-

Causality Insight: The use of a radical initiator is crucial. The reaction does not proceed efficiently via simple nucleophilic substitution. AIBN generates free radicals upon heating, which facilitates the reaction between the electron-rich aniline and the perfluoroalkyl iodide.

-

-

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture.

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The crude product can be isolated by extraction and washing to remove unreacted starting materials and solvent.

-

Purification: The isolated crude product is often a mixture. Purification via column chromatography on silica gel is typically required to obtain the pure this compound.

Analytical Characterization

Confirmation of the synthesis and assessment of purity requires robust analytical techniques.

Mass Spectrometry

Mass spectrometry is definitive for confirming the molecular weight.

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 511.18. High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation will typically show losses of fluorine atoms and cleavage of the perfluoroalkyl chain, providing structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons on the aniline ring will appear as a characteristic pattern in the aromatic region (typically 6.5-7.5 ppm). The N-H protons of the amino group will also be present, with a chemical shift that can vary depending on the solvent and concentration.

-

¹⁹F NMR: This is a critical technique for this molecule. The spectrum will show a series of complex multiplets corresponding to the different fluorine environments along the C₈F₁₇ chain. The terminal -CF₃ group will typically appear as a triplet.

-

¹³C NMR: The spectrum will show signals for the aromatic carbons and the carbons of the perfluoroalkyl chain, which will be split due to coupling with fluorine.

Applications in Research and Development

The unique properties of this compound make it a valuable building block in several advanced applications.

-

Materials Science: It is used as a precursor for synthesizing fluorinated polymers and surfactants. These materials are highly sought after for creating superhydrophobic and oleophobic surfaces, with applications in self-cleaning coatings, stain-resistant textiles, and low-friction materials.

-

Pharmaceutical and Agrochemical Synthesis: The incorporation of a perfluoroalkyl group can significantly enhance the metabolic stability and bioavailability of drug candidates.[3] This compound serves as a key intermediate for introducing this moiety into complex bioactive molecules.[3]

-

Liquid Crystals: The rigid aniline core combined with the flexible yet bulky fluorinated chain makes it a candidate for the design of novel liquid crystalline materials.

Safety, Handling, and Storage

5.1. Hazard Identification

-

While specific toxicity data for this compound is limited, it should be handled with care, assuming it may be toxic and an irritant. Compounds containing perfluoroalkyl chains can be persistent in the environment.

5.2. Recommended Handling Procedures

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

5.3. Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

Sources

Synthesis of 4-(Perfluorooctyl)aniline from perfluorooctyl iodide

An In-Depth Technical Guide to the Synthesis of 4-(Perfluorooctyl)aniline from Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a key intermediate in the development of fluorinated pharmaceuticals, agrochemicals, and advanced materials. The document delves into the core methodologies for constructing the C-C bond between the perfluorooctyl moiety and the aniline ring, with a primary focus on the transformation of perfluorooctyl iodide. Both classical and modern synthetic strategies are critically examined, including the venerable Ullmann condensation and contemporary photoredox catalysis. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying mechanistic principles that govern these transformations. This dual approach is intended to empower researchers to not only replicate the described methods but also to innovate and adapt them for their specific research and development needs.

Introduction: The Significance of Fluorinated Anilines

The introduction of perfluoroalkyl chains into organic molecules can profoundly alter their physicochemical and biological properties. This compound (C₁₄H₆F₁₇N, MW: 511.18 g/mol ) is a prime example of a fluorinated building block that has garnered significant interest.[1] The highly lipophilic and electron-withdrawing nature of the perfluorooctyl group can enhance metabolic stability, binding affinity, and membrane permeability of bioactive compounds.[2] Consequently, this aniline derivative serves as a valuable precursor for:

-

Pharmaceuticals: Enhancing the efficacy and pharmacokinetic profiles of drug candidates.[1]

-

Agrochemicals: Improving the potency and environmental persistence of pesticides and herbicides.

-

Advanced Materials: Imparting unique properties such as hydrophobicity, oleophobicity, and thermal stability to polymers and coatings.[1]

This guide focuses on the synthesis of this compound, with perfluorooctyl iodide as the readily available starting material.

Synthetic Strategies: A Tale of Two Methodologies

The construction of the aryl-perfluoroalkyl bond presents unique challenges due to the distinct electronic properties of the perfluoroalkyl group. Historically, copper-mediated reactions have been the workhorse for this transformation. More recently, the advent of photoredox catalysis has opened up new, milder, and often more efficient avenues.

The Classical Approach: Ullmann Condensation

The Ullmann condensation, a copper-mediated cross-coupling reaction, has been a long-standing method for the synthesis of aryl-perfluoroalkyl compounds.[1] The traditional approach involves the reaction of a perfluoroalkyl iodide with an aryl halide in the presence of copper.

Mechanism: The reaction is believed to proceed through a single electron transfer (SET) mechanism.[1] Metallic copper acts as the electron donor, reducing the perfluorooctyl iodide to generate a highly reactive perfluorooctyl radical (C₈F₁₇•). This radical then undergoes homolytic aromatic substitution with the aniline derivative to form the desired product. The polar aprotic solvent, typically dimethyl sulfoxide (DMSO), plays a crucial role in stabilizing the radical intermediates and the copper species involved in the catalytic cycle.[1]

Diagram 1: Proposed Mechanism for Ullmann Condensation

Caption: Proposed radical mechanism for the copper-mediated Ullmann condensation.

The Modern Approach: Photoredox Catalysis

Visible-light photored-ox catalysis has emerged as a powerful and versatile tool in modern organic synthesis.[3] This methodology offers several advantages over traditional methods, including milder reaction conditions, the use of catalytic amounts of a photosensitizer, and often higher functional group tolerance.

Mechanism: In a typical photoredox cycle for perfluoroalkylation, a photocatalyst (e.g., an iridium complex or an organic dye like Rose Bengal) absorbs visible light and is excited to a higher energy state.[3][4] The excited photocatalyst can then engage in a single electron transfer (SET) event with the perfluorooctyl iodide. This process generates the perfluorooctyl radical, which then adds to the aniline ring. Subsequent oxidation and deprotonation steps lead to the formation of the final product and regeneration of the photocatalyst. The presence of a base, such as cesium carbonate, is often crucial for the deprotonation step and to facilitate the overall catalytic cycle.[4][5]

Diagram 2: Generalized Photoredox Catalytic Cycle

Caption: Simplified catalytic cycle for photoredox-mediated perfluoroalkylation.

Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for the synthesis of this compound.

Protocol 1: Classical Ullmann Condensation

This protocol is adapted from established literature procedures for copper-mediated perfluoroalkylation.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Perfluorooctyl iodide | 545.96 | 5.46 g | 0.01 |

| 4-Iodoaniline | 219.01 | 1.46 g | 0.0067 |

| Copper powder | 63.55 | 1.28 g | 0.02 |

| Dimethyl sulfoxide (DMSO) | 78.13 | 25 mL | - |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add perfluorooctyl iodide (5.46 g, 0.01 mol), 4-iodoaniline (1.46 g, 0.0067 mol), and copper powder (1.28 g, 0.02 mol).

-

Add 25 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Place the reaction mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 120°C with vigorous stirring for 12 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (15:1) eluent system to afford this compound.[1]

Protocol 2: Visible-Light Photoredox Catalysis

This protocol is based on modern, photocatalytic methods for perfluoroalkylation of anilines.[4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Aniline | 93.13 | 0.5 mmol | 1.0 equiv. |

| Perfluorooctyl iodide | 545.96 | 0.75 mmol | 1.5 equiv. |

| Rose Bengal | 1017.64 | 0.01 mmol | 0.02 equiv. |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 mmol | 2.0 equiv. |

| Acetonitrile (MeCN) | 41.05 | 5 mL | - |

Procedure:

-

To an oven-dried Schlenk tube, add aniline (0.5 mmol), perfluorooctyl iodide (0.75 mmol), Rose Bengal (0.01 mmol), and cesium carbonate (1.0 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add 5 mL of anhydrous acetonitrile (MeCN) via syringe.

-

Place the reaction tube approximately 10 cm from a compact fluorescent lamp (CFL) or a blue LED lamp and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.

Characterization and Data

The successful synthesis of this compound can be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons of the aniline ring will appear in the range of δ 6.5-7.5 ppm. The -NH₂ protons will appear as a broad singlet. |

| ¹⁹F NMR | A complex multiplet pattern is expected for the perfluorooctyl chain, with characteristic signals for the CF₃ and CF₂ groups. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carbons of the perfluorooctyl chain will be observed. |

| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z = 511.022879.[1] |

| Infrared (IR) Spectroscopy | Characteristic N-H stretching vibrations for the primary amine will be observed around 3350-3450 cm⁻¹.[1] Strong C-F stretching bands will be present in the region of 1100-1300 cm⁻¹. |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield (Ullmann) | Incomplete reaction; deactivation of copper surface. | Extend reaction time; activate copper powder with dilute HCl prior to use. |

| Low Yield (Photoredox) | Inefficient light absorption; degradation of photocatalyst. | Ensure the reaction vessel is close to the light source; use a degassed solvent. |

| Side Product Formation | Dimerization of aniline; over-reduction or -oxidation. | Adjust stoichiometry of reagents; screen different solvents or bases. |

| Difficult Purification | Co-elution of starting materials or byproducts. | Optimize the eluent system for column chromatography; consider preparative HPLC. |

Conclusion and Future Outlook

The synthesis of this compound from perfluorooctyl iodide can be successfully achieved through both classical Ullmann condensation and modern photoredox catalysis. While the Ullmann reaction is a robust and well-established method, photoredox catalysis offers a milder and potentially more efficient alternative. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and functional group tolerance of the substrate.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems. This may include the use of earth-abundant metal catalysts, organocatalysts with improved quantum yields, and flow chemistry setups for continuous production. The continued development of novel synthetic methodologies for the introduction of perfluoroalkyl groups will undoubtedly accelerate the discovery and development of new molecules with enhanced properties for a wide range of applications.

References

-

Barata-Vallejo, S., Yerien, D. E., & Postigo, A. (2015). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. European Journal of Organic Chemistry, 2015(36), 7869–7875. [Link]

-

Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. (n.d.). Retrieved January 21, 2026, from [Link]

-

Barata-Vallejo, S., et al. (2015). Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible-Light Irradiation. ResearchGate. [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds - Semantic Scholar. (2023, January 2). Retrieved January 21, 2026, from [Link]

-

Visible-light-driven Ir-catalyzed perfluoroalkylation of aniline... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Feng, P., & Ngai, M. Y. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of visualized experiments : JoVE, (107), 53789. [Link]

-

Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Buy this compound | 83766-52-3 [smolecule.com]

- 2. BJOC - Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation [beilstein-journals.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub. Benign Perfluoroalkylation of Aniline Derivatives through Photoredox Organocatalysis under Visible‐Light Irradiation / European Journal of Organic Chemistry, 2015 [sci-hub.ist]

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Perfluorooctyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Perfluorooctyl)aniline is a unique aromatic amine featuring a hydrophilic aniline head and a hydrophobic and lipophobic perfluorooctyl tail. This amphipathic nature, conferred by the highly fluorinated alkyl chain, imparts distinct physicochemical properties that are of significant interest in materials science, surfactant chemistry, and as a potential building block in the synthesis of novel pharmaceutical compounds and agrochemicals. The robust carbon-fluorine bonds contribute to high thermal and chemical stability, making its derivatives suitable for applications in demanding environments.

Molecular Structure and Key Spectroscopic Correlation Points

The molecular structure of this compound consists of a p-substituted benzene ring with an amino group (-NH₂) and a perfluorooctyl chain (-(CF₂)₇CF₃). The key areas for spectroscopic analysis are the aromatic protons and carbons, the amino group, and the distinct fluorine environments along the perfluorooctyl chain.

Caption: Molecular structure of this compound with key atoms labeled for spectroscopic correlation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, with ¹H, ¹³C, and ¹⁹F NMR providing complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the aromatic and amine protons. The aromatic protons will likely appear in the 6.5-7.5 ppm region.[1] The protons ortho to the electron-donating amino group are expected to be upfield relative to the protons meta to it. The spectrum would likely present as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amine protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 6.7 | Doublet | Aromatic Protons (ortho to -NH₂) |

| ~ 7.3 | Doublet | Aromatic Protons (meta to -NH₂) |

| Variable (broad) | Singlet | Amine Protons (-NH₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the strong electronegativity of fluorine, the carbons of the perfluorooctyl chain will exhibit complex splitting patterns due to C-F coupling. Decoupling of both ¹H and ¹⁹F would be necessary to obtain singlets for each carbon, which can be challenging. The aromatic region will show four distinct signals for the four types of carbon atoms in the substituted ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | C-NH₂ |

| ~ 130 | C-perfluorooctyl |

| ~ 128 | CH (meta to -NH₂) |

| ~ 115 | CH (ortho to -NH₂) |

| 105 - 125 (multiple signals) | Perfluorooctyl carbons (complex multiplets due to C-F coupling) |

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most informative technique for characterizing the perfluorooctyl chain.[1] With a wide chemical shift range, distinct signals are expected for each CF₂ group and the terminal CF₃ group. The chemical shifts are sensitive to the position of the fluorine atoms along the chain. The terminal CF₃ group is expected to appear around -81 ppm, while the CF₂ groups will resonate at different frequencies, typically between -110 and -126 ppm, with the CF₂ group alpha to the aromatic ring being the most deshielded.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ -81 | -CF₃ |

| ~ -115 to -126 | -(CF₂)₆- |

| ~ -110 | -CF₂- (alpha to aromatic ring) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the aniline moiety and the perfluorinated chain.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3350-3450 | N-H stretching (symmetric and asymmetric)[1] |

| 3000-3100 | Aromatic C-H stretching[1] |

| 1600-1450 | Aromatic C=C stretching[1] |

| ~1270 | Aromatic C-N stretching[1] |

| 1360-1000 | C-F stretching (strong, broad)[1] |

| 1250-1150 | -CF₃ stretching (strong)[1] |

| 1000-800 | C-C stretching (perfluorinated chain)[1] |

The presence of a strong, broad absorption in the 1360-1000 cm⁻¹ region is a hallmark of perfluorinated compounds. The N-H stretching bands may appear as a doublet, characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is approximately 511.02 g/mol .[1]

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 511.02 | Molecular Ion [M]⁺ |

Under electron ionization (EI), the molecule is expected to fragment. Common fragmentation pathways for perfluorinated compounds involve the loss of CF₂ units. The aniline moiety can also undergo characteristic fragmentation. A detailed analysis of the fragmentation pattern would be crucial for confirming the structure.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 s.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse sequence: Proton-decoupled single-pulse experiment. For enhanced sensitivity, a DEPT or APT experiment can be performed.

-

Number of scans: 1024 or more, depending on concentration.

-

Relaxation delay: 2-5 s.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 64-256.

-

Relaxation delay: 1-2 s.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Number of scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Data Processing: Perform a background scan before scanning the sample. The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition (Electron Ionization - EI):

-

Spectrometer: GC-MS or direct-infusion MS with an EI source.

-

Ionization energy: 70 eV.

-

Mass range: 50-600 m/z.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. While specific experimental data is not widely available, the analysis of its structural components and comparison with related compounds allow for a robust prediction of its NMR, IR, and MS spectra. The unique combination of an aniline head and a perfluorooctyl tail will be clearly distinguishable in the spectroscopic data, with ¹⁹F NMR being a particularly powerful tool for characterizing the fluorinated chain. The protocols and expected data presented herein should serve as a valuable resource for researchers working with this and similar fluorinated compounds.

References

Sources

Solubility profile of 4-(Perfluorooctyl)aniline in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-(Perfluorooctyl)aniline in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound (C₁₄H₆F₁₇N). Possessing a unique molecular architecture that combines a polar aromatic amine head with a large, nonpolar, and lipophobic perfluorinated tail, this compound exhibits complex and often counterintuitive solubility behavior. Due to the scarcity of quantitative data in public literature, this document synthesizes theoretical principles based on its physicochemical properties with known qualitative observations. Furthermore, it delivers a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for applications in materials science, pharmaceutical development, and advanced chemical synthesis.

Introduction: The Dichotomy of a Fluorous Amine

This compound is a specialty chemical of significant interest due to the unique properties imparted by its substantial perfluoroalkyl chain.[1] This "fluorous" tail—a C8F17 group—is not merely a large alkyl substituent; it is responsible for creating a molecule with a distinct third phase preference, separate from both aqueous and typical organic phases. This behavior is pivotal in applications such as fluorous synthesis, specialized surfactants, and the development of advanced hydrophobic and oleophobic materials.

The core challenge for researchers and process chemists lies in the molecule's dual nature. The aniline head is a polar, hydrogen-bond-donating group that typically confers solubility in polar organic solvents.[2] However, the perfluorooctyl tail is extremely nonpolar, hydrophobic, and, critically, lipophobic. This lipophobicity means it repels not just water but also hydrocarbon-based organic solvents. Understanding and quantifying the solubility of this compound is therefore essential for its effective use in reaction design, purification, and formulation.

Physicochemical Properties and Structural Analysis

A molecule's solubility is fundamentally governed by its structure. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆F₁₇N | Smolecule[1] |

| Molecular Weight | 511.18 g/mol | Smolecule[1] |

| Structure | Aniline core with a para-substituted perfluorooctyl (n-C₈F₁₇) chain | Smolecule[1] |

The molecule can be conceptually divided into two distinct domains:

-

The Aromatic Amine "Head" (C₆H₄NH₂): This group is polar and capable of forming hydrogen bonds. In isolation, aniline is soluble in many common organic solvents like alcohols and ethers.[2]

-

The Perfluorooctyl "Tail" (C₈F₁₇): This extensive fluorinated chain is nonpolar, rigid, and both hydrophobic and lipophobic. Its properties dominate the overall molecule, leading to low affinity for hydrocarbon-based solvents.

The causality behind its expected solubility profile is this intramolecular conflict. The energy required to create a cavity in a conventional organic solvent for the large, rigid fluorous tail is often not compensated by favorable solute-solvent interactions with the small aniline head.

Theoretical and Observed Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Justification |

| Nonpolar Aliphatic | Hexane, Heptane | Very Low | The lipophobicity of the C₈F₁₇ tail results in weak van der Waals interactions with hydrocarbon solvents, making dissolution energetically unfavorable. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the aniline ring and the aromatic solvent may slightly improve solubility compared to aliphatic solvents, but the fluorous tail remains a significant barrier. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | These solvents can interact with the polar aniline head via dipole-dipole forces. However, they are poor solvents for the fluorous tail. Some solubility is expected, but it is likely limited. Purification using a petroleum ether/ethyl acetate mixture (15:1) suggests solubility in such systems.[1] |

| Polar Protic | Methanol, Ethanol | Low | While these solvents can hydrogen bond with the -NH₂ group, the large, nonpolar C₈F₁₇ tail significantly reduces overall solubility. Analogous smaller compounds like 4-(trifluoromethyl)aniline show limited solubility in polar solvents.[5] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | The polarity and density of these solvents can better accommodate the different segments of the molecule compared to hydrocarbons. General amine solubility is often good in DCM.[6] |

| Fluorous | Perfluorohexane, Perfluorodecalin | High | These solvents are specifically designed to dissolve highly fluorinated compounds. The dominant C₈F₁₇ tail will have a strong affinity for these solvents, making them the ideal choice for achieving high solubility. |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in public data, a reliable and self-validating experimental workflow is essential. The isothermal shake-flask method followed by gravimetric analysis is a gold-standard technique for determining the solubility of a solid in a solvent.[6][7]

Causality of Experimental Design

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) with a thermostatic shaker is critical for data reproducibility.

-

Ensuring Saturation: Using an excess of the solid solute and allowing sufficient equilibration time (24-72 hours) ensures that the solvent is fully saturated, which is the definition of solubility.[6] Continuous agitation prevents the formation of a passivating layer of saturated solution around the solid particles.

-

Gravimetric Analysis: This method is direct and does not require a chromophore or other specific property for detection. By evaporating a known volume of the saturated solution and weighing the residual solid, a direct mass/volume concentration is obtained. This is a robust and universally applicable technique.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a series of 20 mL glass scintillation vials. An excess is visually confirmed by the presence of undissolved solid after equilibration.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial using a calibrated volumetric pipette.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Aliquoting: Carefully withdraw a known volume of the clear supernatant (e.g., 2.00 mL) using a calibrated pipette. To avoid transferring solid particles, the pipette tip should be fitted with a small filter (e.g., a cotton or glass wool plug).

-

Gravimetric Analysis:

-

Transfer the aliquot to a pre-weighed, clean, and dry vial. Record the initial mass of the empty vial (m₁).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling/decomposition point.

-

Once the solvent is fully removed, place the vial containing the solid residue in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial with the dry residue (m₂).

-

-

Calculation: The solubility (S) in g/L is calculated as follows:

-

Mass of Solute (m_solute) = m₂ - m₁

-

Solubility (S) = (m_solute / Volume of Aliquot in L)

-

This entire process should be performed in triplicate for each solvent to ensure statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric shake-flask method for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

The solubility of this compound is a complex property dictated by the competing characteristics of its polar aniline head and its dominant lipophobic fluorous tail. While it is predicted to have limited solubility in common polar and nonpolar organic solvents, it should be highly soluble in specialized fluorous solvents. The significant lack of quantitative data in the literature necessitates experimental determination for any application requiring precise concentration control. The detailed gravimetric shake-flask protocol provided in this guide offers a reliable and robust method for researchers to generate this critical data, enabling more accurate process development, purification optimization, and formulation design.

References

- Solubility of 4-(trifluoromethyl)aniline. Solubility of Things.

- 4-(Trifluoromethyl)aniline. Chem-Impex.

- 4-(Trifluoromethoxy)aniline. Chem-Impex.

- 4-(Trifluoromethoxy)aniline | 461-82-5. ChemicalBook.

- The Solubility of Aniline. ChemicalBook. (2022-11-18).

- The Solubility Profile of 4-Bromo-3-(trifluoromethyl)aniline: A Technical Guide. Benchchem.

- Buy this compound | 83766-52-3. Smolecule. (2023-08-16).

- Experiment: Solubility of Organic & Inorganic Compounds.

- How to determine the solubility of a substance in an organic solvent?.

- Understanding the Synthesis and Properties of 4-(Trifluoromethoxy)aniline. ChemBeamer.

- A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents. Benchchem.

- 4-(Trifluoromethyl)aniline 99 455-14-1. Sigma-Aldrich.

- Solubility of 2-Fluoro-4-nitroaniline in Organic Solvents: An In-depth Technical Guide. Benchchem.

- 4 - SAFETY DATA SHEET. Fisher Scientific. (2007-12-10).

- Solubility of Organic Compounds. University of Calgary. (2023-08-31).

Sources

Navigating the Unknown: A Technical Guide to the Health and Safety of 4-(Perfluorooctyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the potential health and safety considerations associated with 4-(Perfluorooctyl)aniline. Given the limited direct toxicological data for this specific molecule, this document employs a scientifically rigorous read-across approach. By examining the well-documented hazards of its constituent chemical moieties—the perfluorooctyl group, characteristic of long-chain per- and polyfluoroalkyl substances (PFAS), and the aniline functional group—we construct a predictive hazard profile to guide safe handling and risk mitigation strategies in a research and development setting.

Introduction: Understanding the Compound

This compound is a fluorinated organic compound featuring a perfluorooctyl group attached to an aniline ring.[1] This structure bestows unique properties, including hydrophobicity and lipophobicity, making it a molecule of interest in materials science and potentially in pharmaceutical applications such as drug delivery systems.[1] Its synthesis can be achieved through methods like the Ullmann-type coupling of perfluorooctyl iodide with 4-iodoaniline.[1]

The very stability of the carbon-fluorine bond that makes PFAS compounds like this so useful also contributes to their environmental persistence.[2] Many PFAS are known as "forever chemicals" because they do not readily break down in the environment and can accumulate in living organisms.[3] While specific data for this compound is scarce, the extensive body of research on other long-chain PFAS, particularly perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), provides a critical foundation for a precautionary approach to its handling.

A Predictive Toxicological Profile

The toxicological profile of this compound can be inferred by considering the hazards associated with its two primary structural components: the perfluorooctyl tail and the aniline head.

Hazards Associated with the Perfluorooctyl Moiety (Long-Chain PFAS)

The perfluorooctyl group places this molecule in the category of long-chain PFAS, which have been the subject of extensive toxicological research. Human exposure to certain PFAS has been linked to a variety of adverse health outcomes.[4]

Key Health Concerns Linked to Long-Chain PFAS Exposure:

-

Carcinogenicity: PFOA is classified as "carcinogenic to humans" (Group 1) by the International Agency for Research on Cancer (IARC), with links to kidney and testicular cancer.[5] Animal studies have shown that PFOA exposure increases the risk of tumors in the liver, testicles, mammary glands, and pancreas.[5]

-

Hepatic Toxicity: PFAS are associated with liver damage, including altered liver enzyme levels and the potential for non-alcoholic fatty liver disease (NAFLD).[4][6]

-

Immunotoxicity: PFOA and PFOS have been shown to suppress the immune system's ability to fight infections and may reduce the antibody response to vaccines.[4][7]

-

Developmental and Reproductive Toxicity: Exposure to PFOA and PFOS has been associated with adverse reproductive and developmental outcomes, including pregnancy-induced hypertension, preeclampsia, and small decreases in birth weight.[6][7]

-

Endocrine Disruption: Some PFAS, including PFOA, are suspected endocrine disruptors, which can interfere with the body's hormone systems.[3]

-

Metabolic Effects: PFAS exposure has been linked to altered metabolism, changes in cholesterol levels, and an increased risk of obesity.[4][7]

Given these well-documented effects, it is prudent to assume that this compound may exhibit similar systemic toxicities due to its perfluorooctyl chain.

Hazards Associated with the Aniline Moiety

The aniline functional group also presents a distinct set of health hazards. Aniline and its derivatives are known to be toxic.

Key Health Concerns Linked to Aniline Exposure:

-

Methemoglobinemia: A primary acute effect of aniline exposure is the formation of methemoglobin, which reduces the oxygen-carrying capacity of the blood, leading to cyanosis and, in severe cases, death.[8]

-

Carcinogenicity: Aniline is classified by the EPA as a Group B2, probable human carcinogen, with animal studies indicating it causes tumors of the spleen.[9]

-

Skin and Eye Irritation/Corrosion: Many aniline derivatives are classified as causing severe skin burns and eye damage.[10][11]

-

Acute Toxicity: Aniline and its derivatives can be harmful or toxic if swallowed, in contact with skin, or if inhaled.[10][12][13]

The presence of the aniline group in this compound suggests a potential for both acute and chronic local and systemic effects.

Integrated Hazard Assessment for this compound

Based on the read-across analysis of its constituent parts, this compound should be handled as a substance with the potential for significant health risks. The following table summarizes the predicted hazards.

| Hazard Category | Predicted Hazard for this compound | Basis for Prediction |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful to Toxic | Aniline and its derivatives are known to have acute toxicity.[10][12][13] |

| Skin Corrosion/Irritation | Corrosive or Irritant | Aniline derivatives can cause severe skin burns and irritation.[10][11][14] |

| Serious Eye Damage/Irritation | Causes Serious Eye Damage | Aniline derivatives are known to cause serious eye damage.[10][13][14] |

| Carcinogenicity | Probable Human Carcinogen | PFOA is a known human carcinogen, and aniline is a probable human carcinogen.[5][9] |

| Reproductive/Developmental Toxicity | Suspected Reproductive/Developmental Toxicant | Long-chain PFAS like PFOA are associated with adverse reproductive and developmental outcomes.[6][7] |

| Specific Target Organ Toxicity (Repeated Exposure) | Potential for damage to liver, kidneys, immune system, and endocrine system. | Based on the known systemic effects of long-chain PFAS.[4][6][7] |

| Bioaccumulation and Persistence | Likely to be Persistent and Bioaccumulative | The perfluorooctyl group is characteristic of persistent "forever chemicals".[2][3] |

Health and Safety Recommendations: A Hierarchy of Controls

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for mitigating exposure to this compound.

Engineering Controls

-

Ventilation: All work with this compound, especially when handling powders or creating aerosols, must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

-

Containment: Use of a glove box is recommended for procedures with a high risk of generating dust or aerosols.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for the safe handling, storage, and disposal of this compound. These SOPs should be readily accessible to all personnel.

-

Training: All personnel handling this compound must receive documented training on its potential hazards, safe handling procedures, and emergency protocols.

-

Designated Areas: Clearly designate specific areas in the laboratory for working with and storing this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Given the limited specific data for this compound, it is advisable to double-glove. Consult glove manufacturer's compatibility charts for fluorinated compounds and anilines.

-

Eye Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A lab coat that is fully buttoned is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a properly fitted respirator may be necessary.

Experimental Protocols: Safe Handling Procedures

Weighing and Dispensing

-

Conduct all weighing and dispensing of solid this compound within a chemical fume hood or a balance enclosure with appropriate exhaust ventilation.

-

Use a disposable weighing boat or paper to avoid contamination of the balance.

-

Handle with care to minimize the generation of dust.

-

Clean any spills immediately following established procedures.

Solution Preparation and Reactions

-

Prepare all solutions within a chemical fume hood.

-

Add the solid compound to the solvent slowly to avoid splashing.

-

Ensure all reaction vessels are properly labeled with the compound name and hazard warnings.

-

Conduct reactions in a well-ventilated area, preferably within a fume hood.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Caption: Emergency response workflow for exposures to this compound.

Storage and Waste Disposal

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not discharge to the environment.

Conclusion: A Commitment to Safety

The unique properties of this compound may offer exciting possibilities in research and development. However, its chemical structure necessitates a cautious and informed approach to its handling. By understanding the well-established toxicities of long-chain PFAS and anilines, and by rigorously applying the principles of the hierarchy of controls, researchers can mitigate the potential risks and ensure a safe laboratory environment. The absence of specific data should not be interpreted as an absence of hazard.

References

- Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Str

- Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan. Environmental Toxicology and Chemistry.

- How PFAS Impacts Your Health.

- PFAS Forever Chemicals (also PFOA, PFOS). Breast Cancer Prevention Partners (BCPP).

- What You Need to Know About PFAS, PFOA, and PFOS. Collins Law Firm.

- Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS).

- PFOA, PFOS, and Related PFAS Chemicals. American Cancer Society.

- Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences.

- This compound. Smolecule.

- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY D

- 4-Fluoroaniline Safety D

- 4-(Trifluoromethoxy)

- 2-Iodo-4-(trifluoromethyl)

- 4-(Trifluoromethoxy)

- 4-(Trifluoromethoxy)

- 4-(Trifluoromethyl)

- The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 4-(Trifluoromethoxy)

- Ammonium tetrafluoroborate Safety D

- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.

- Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- Applications of 4-Chloro-3-(trifluoromethyl)aniline in Modern Synthesis.

- 4-(Trifluoromethyl)

- Aniline Acute Exposure Guideline Levels.

- Aniline. U.S. Environmental Protection Agency.

Sources

- 1. Buy this compound | 83766-52-3 [smolecule.com]

- 2. academic.oup.com [academic.oup.com]

- 3. bcpp.org [bcpp.org]

- 4. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 5. PFOA, PFOS, and Related PFAS Chemicals | American Cancer Society [cancer.org]

- 6. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 8. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Documents [merckmillipore.com]

- 14. cpachem.com [cpachem.com]

The Perfluorooctyl Group on Aniline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the perfluorooctyl group, when appended to an aniline scaffold, imparts a unique and potent combination of electronic, steric, and physicochemical properties. This technical guide provides an in-depth analysis of the key characteristics of the perfluorooctyl group on aniline, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the profound electronic withdrawing effects, the significant steric hindrance, and the dramatic influence on lipophilicity, acidity, and metabolic stability that this powerful substituent confers. This guide will further provide detailed experimental protocols for the synthesis and characterization of perfluorooctyl-substituted anilines, empowering researchers to harness the full potential of these fascinating molecules.

Introduction: The Rise of Fluorine in Molecular Design

The judicious placement of fluorine atoms within a molecular architecture can dramatically alter its biological and material properties.[1][2][3] The high electronegativity of fluorine, second only to neon, and the strength of the carbon-fluorine bond lead to profound changes in a molecule's electronic landscape, conformational preferences, and metabolic fate.[1] The perfluorooctyl group (C8F17), a long chain of carbon atoms saturated with fluorine, represents an extreme and highly impactful example of this principle. When attached to an aniline ring, this group transforms the fundamental nature of the parent molecule, creating a platform with significant potential in drug discovery and advanced materials.[4][5]

Core Characteristics of the Perfluorooctyl Group on Aniline

The influence of the perfluorooctyl substituent on the aniline core can be dissected into three primary pillars: electronic effects, steric hindrance, and its impact on physicochemical properties.

Electronic Effects: A Potent Electron Sink

The perfluorooctyl group is a powerful electron-withdrawing group, a consequence of the cumulative inductive effect of the numerous highly electronegative fluorine atoms. This strong electron withdrawal has a significant impact on the electron density of the aniline ring and the basicity of the amino group.

This pronounced electron withdrawal deactivates the aromatic ring towards electrophilic substitution and significantly reduces the pKa of the anilinium ion, making the perfluorooctyl aniline a much weaker base than aniline itself.

Diagram 1: Inductive Effect of the Perfluorooctyl Group

Caption: The strong inductive (-I) effect of the perfluorooctyl group withdraws electron density from the aniline ring, subsequently reducing the basicity of the amino group.

Steric Profile: A Bulky and Rigid Appendage

The perfluorooctyl group is not only electronically demanding but also sterically imposing. The fluorine atoms, with their larger van der Waals radius compared to hydrogen, and the C-F bonds, which are longer than C-H bonds, contribute to a significant steric footprint.[6] Furthermore, the perfluorinated chain adopts a rigid, helical conformation to minimize fluorine-fluorine repulsions, contrasting with the flexibility of a standard octyl chain.[4]

This steric bulk can hinder the approach of reagents to the aniline ring and the amino group, influencing reaction kinetics and selectivity. In a drug design context, this steric hindrance can be strategically employed to modulate binding to biological targets, potentially enhancing selectivity or preventing unwanted interactions.[7] The Taft steric parameter (Es) for the perfluorooctyl group is expected to be a large negative value, indicative of substantial steric hindrance.[8][9][10]

Impact on Physicochemical Properties

The introduction of a perfluorooctyl group dramatically alters the physicochemical properties of the aniline molecule, most notably its lipophilicity, acidity (pKa), and metabolic stability.

The perfluorooctyl group imparts both hydrophobic and lipophobic characteristics to the aniline molecule.[4] While the long, nonpolar chain suggests a significant increase in lipophilicity (logP), the highly polarized C-F bonds and the overall electron distribution in perfluorinated compounds lead to poor miscibility with both water and traditional organic solvents. This unique property can be advantageous in creating materials with low surface energy and in designing drug candidates with specific membrane partitioning behaviors.[4][11]

Table 1: Predicted Physicochemical Properties of 4-(Perfluorooctyl)aniline

| Property | Predicted Value/Characteristic | Implication |

| Molecular Formula | C₁₄H₆F₁₇N | High degree of fluorination.[5][12] |

| Molecular Weight | 511.18 g/mol | Significant increase from aniline.[5][12] |

| LogP | High | Increased lipophilicity compared to aniline. |

| pKa | Lower than aniline (predicted ~3-4) | Significantly weaker base due to strong electron withdrawal. |

| Metabolic Stability | High | Resistance to oxidative metabolism due to strong C-F bonds. |

One of the most compelling reasons for incorporating perfluoroalkyl groups in drug design is the enhancement of metabolic stability.[14] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for a significant portion of drug metabolism.[14] By replacing metabolically labile C-H bonds with robust C-F bonds, the perfluorooctyl group can effectively "shield" the aniline molecule from oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[15]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the copper-mediated coupling of 4-iodoaniline with perfluorooctyl iodide.[4]

Detailed Methodology:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-iodoaniline (1.0 eq), perfluorooctyl iodide (1.2 eq), and activated copper bronze (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 4-iodoaniline).

-

Reaction Conditions: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Diagram 2: Synthesis Workflow for this compound

Caption: A schematic representation of the synthesis workflow for this compound via a copper-mediated coupling reaction.

Determination of pKa for Poorly Soluble Amines

Due to the low aqueous solubility of perfluorooctyl aniline, traditional potentiometric titration may be challenging. A solubility-based method is a suitable alternative.[16]

Detailed Methodology:

-

Sample Preparation: Prepare a series of buffered solutions with a range of known pH values (e.g., from pH 2 to pH 7).

-

Equilibration: Add an excess of this compound to each buffered solution. Shake or stir the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Concentration Measurement: Carefully withdraw an aliquot of the supernatant from each sample and determine the concentration of the dissolved aniline derivative using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Data Analysis: Plot the logarithm of the solubility against the pH. The pKa can be determined from the inflection point of the resulting curve, which corresponds to the pH at which the concentrations of the protonated and neutral forms are equal.[1]

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][14]

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a NADPH regenerating system solution.

-

Prepare a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the liver microsomal suspension, and the test compound stock solution to achieve the desired final concentrations (e.g., 1 µM compound, 0.5 mg/mL microsomal protein).

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points:

-

At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination:

-

Immediately add the aliquot to the cold quenching solution to stop the reaction and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial and analyze by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of the linear portion of the curve.[4]

-

Applications in Drug Discovery and Materials Science

The unique properties of perfluorooctyl aniline make it a valuable building block in several advanced applications:

-

Drug Discovery: The enhanced metabolic stability and altered lipophilicity can be leveraged to design drug candidates with improved pharmacokinetic profiles.[1][3] The steric bulk can be used to fine-tune receptor binding and selectivity.

-

Materials Science: The hydrophobic and lipophobic nature of the perfluorooctyl group is exploited in the development of low surface energy coatings, surfactants, and polymers with high chemical resistance.[4]

-

Liquid Crystals: The rigid, rod-like structure of the perfluorooctyl chain can be incorporated into liquid crystal structures to modify their physical properties.

Conclusion

The perfluorooctyl group exerts a profound and multifaceted influence on the aniline scaffold. Its powerful electron-withdrawing nature, significant steric presence, and dramatic impact on physicochemical properties provide a powerful toolkit for molecular design. For researchers in drug discovery and materials science, a thorough understanding of these key characteristics is essential for the rational design of novel molecules with tailored properties. The experimental protocols provided in this guide offer a practical foundation for the synthesis and characterization of perfluorooctyl-substituted anilines, paving the way for future innovations in these exciting fields.

References

- Smolecule. (2023, August 16). Buy this compound | 83766-52-3. Smolecule.

- ResearchGate. (2025, August 5).

- Benchchem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.

- Benchchem.

- DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as.

- Mercell. metabolic stability in liver microsomes.

- SEARCH.

- Wikipedia.

- MTTlab. In vitro drug metabolism: for the selection of your lead compounds.

- SciRes Literature. (2018, September 3). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present.

- A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed.

- Wikipedia.

- PMC.

- ChemicalBook. 4-Fluoroaniline synthesis.

- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Slideshare. Steric parameters taft's steric factor (es) | PPTX.

- Benchchem. Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.

- PubMed.

- Unit 4: Free Energy Rel

- PMC - NIH. (2016, January 19).

- RSC Publishing.

- Wang Lab. A survey of Hammett substituent constants and resonance and field parameters.

- LookChem. This compound.

- Chemistry World. (2025, May 15).

- ResearchGate. (2025, October 31). (PDF)

- NIH. Large-Scale Screening of Per- and Polyfluoroalkyl Substance Binding Interactions and Their Mixtures with Nuclear Receptors.

- Smolecule. (2023, August 16). Buy this compound | 83766-52-3.

- ResearchGate. (2025, August 10). Taft ? constants, particularly for halogen-substituted alkyl groups, and their utility in mechanistic studies*.

- Arctom | Products. CAS NO. 83766-52-3 | 4-(Perfluorooctyl)

- PubChem. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964.

- ChemicalBook. (2025, September 25). 4-(Trifluoromethoxy)aniline | 461-82-5.

- PubChem. Perfluorooctanesulfonic acid | C8F17SO3H | CID 74483.

- ResearchGate. (2025, August 10). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- PubChem. Aniline | C6H5NH2 | CID 6115.

- PMC - PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

- PubMed. Perfluorooctyl bromide has limited membrane solubility and is located at the bilayer center.

- PubMed. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- BLD Pharm. 119489-67-7|3-(Perfluorooctyl)aniline.

- Arctom | Products. CAS NO. 83766-52-3 | 4-(Perfluorooctyl)

- ResearchGate. (2024, October 8). (PDF) Chromatographic Determination of Permeability-Relevant Lipophilicity Facilitates Rapid Analysis of Macrocyclic Peptide Scaffolds.

- Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa. (2017, January 1).

Sources

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buy this compound | 83766-52-3 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]

- 10. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. arctomsci.com [arctomsci.com]

- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 15. sciresliterature.org [sciresliterature.org]

- 16. mercell.com [mercell.com]

The Ascendant Role of Perfluoroalkylanilines in Modern Research: A Technical Guide for Scientists and Drug Development Professionals

Perfluoroalkylanilines, a unique class of organofluorine compounds, are rapidly emerging from the realm of niche chemicals to become indispensable building blocks and functional motifs in a diverse array of research applications. Their distinct physicochemical properties, imparted by the synergistic interplay between the electron-rich aniline core and the electron-withdrawing perfluoroalkyl chain, offer researchers unprecedented control over molecular characteristics. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of perfluoroalkylanilines, offering valuable insights for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules in their work.

The Perfluoroalkylaniline Scaffold: A Fusion of Unique Properties

The exceptional utility of perfluoroalkylanilines stems from the profound influence of the perfluoroalkyl group on the electronic and physical nature of the aniline moiety. The high electronegativity of fluorine atoms creates a strong inductive effect, significantly lowering the pKa of the aniline nitrogen. This reduced basicity alters the molecule's reactivity and its ability to participate in hydrogen bonding, which has significant implications for drug-receptor interactions and material self-assembly.

Furthermore, the perfluoroalkyl chain imparts a unique combination of lipophilicity and hydrophobicity. This "fluorous" character can enhance a molecule's metabolic stability by blocking sites susceptible to enzymatic oxidation.[1] It also influences solubility and partitioning behavior, critical parameters in both pharmaceutical and materials science contexts. The rigidity and steric bulk of the perfluoroalkyl group can also be strategically employed to control molecular conformation and packing.

Applications in Medicinal Chemistry: Crafting the Next Generation of Therapeutics

The strategic incorporation of perfluoroalkylaniline moieties has become a powerful tool in modern drug design. The trifluoromethyl group (-CF3), in particular, is a prevalent feature in many approved pharmaceuticals, and its introduction via trifluoromethylaniline building blocks is a common synthetic strategy.[2]

Enhancing Metabolic Stability and Potency

A primary driver for using perfluoroalkylanilines in drug discovery is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thus prolonging the in vivo half-life of a drug candidate. For example, the synthesis of various bioactive compounds leverages the robustness of the trifluoromethylaniline core.

Table 1: Physicochemical Impact of Trifluoromethyl Substitution on Aniline

| Property | Aniline | 4-(Trifluoromethyl)aniline |

| pKa | 4.6 | 2.7 |

| LogP | 0.9 | 2.4 |

| Metabolic Stability | Low | High |

Data compiled from various sources.

Case Study: Teriflunomide Synthesis

A notable example of a drug synthesized from a trifluoromethylaniline derivative is Teriflunomide, an immunomodulatory agent used to treat multiple sclerosis. A key step in its synthesis involves the reaction of 4-(trifluoromethyl)aniline with other reagents.[3]

Experimental Protocol: A Generalized Approach to Amide Bond Formation with Perfluoroalkylanilines

This protocol outlines a general procedure for the acylation of a perfluoroalkylaniline, a common step in the synthesis of many biologically active molecules.

Materials:

-

Perfluoroalkylaniline (e.g., 4-(trifluoromethyl)aniline) (1.0 eq)

-

Acyl chloride or carboxylic acid (1.1 eq)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine) (1.2 eq for acyl chloride, or with a coupling agent like DCC for carboxylic acid)

-

Coupling agent (if using a carboxylic acid, e.g., Dicyclohexylcarbodiimide - DCC)

Procedure:

-

Dissolve the perfluoroalkylaniline in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If using an acyl chloride, add the base to the solution and cool to 0 °C in an ice bath.

-

Slowly add the acyl chloride to the stirred solution.

-